N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide
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Overview
Description
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide: is a chemical compound with the molecular formula C7H14F2N2O2 and a molecular weight of 196.2 g/mol It is characterized by the presence of a difluoroethyl group and a tert-butoxy group attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of hydrazinecarboxylic acid derivatives with difluoroethyl and tert-butoxy groups. One common method includes the following steps:
Starting Materials: Hydrazinecarboxylic acid, 2,2-difluoroethyl bromide, and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The hydrazinecarboxylic acid is first reacted with 2,2-difluoroethyl bromide to form an intermediate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the difluoroethyl or tert-butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted under reflux or at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted carbohydrazides with different functional groups.
Scientific Research Applications
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The tert-butoxy group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
Receptors: It may interact with cellular receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can be compared with other carbohydrazide derivatives, such as:
N-(2,2-difluoroethyl)carbohydrazide: Lacks the tert-butoxy group, resulting in different reactivity and applications.
N-(tert-butoxy)carbohydrazide: Lacks the difluoroethyl group, affecting its binding properties and biological activity.
N-(2,2-difluoroethyl)(tert-butyl)carbohydrazide: Similar structure but with a tert-butyl group instead of tert-butoxy, leading to variations in steric effects and reactivity.
Uniqueness:
The presence of both difluoroethyl and tert-butoxy groups in this compound imparts unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .
Properties
CAS No. |
1271025-36-5 |
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Molecular Formula |
C7H14F2N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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